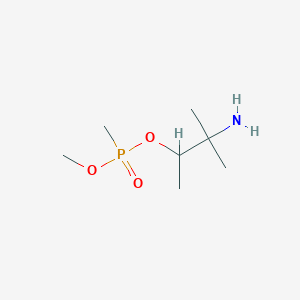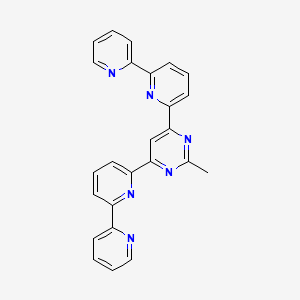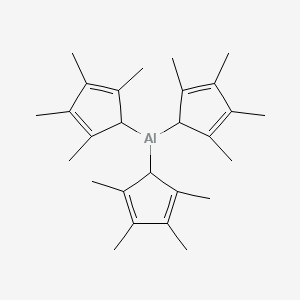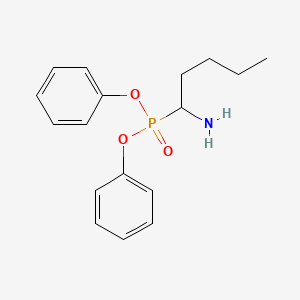
Dichloromethane;zirconium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloromethane;zirconium(2+) is a coordination compound that combines the properties of dichloromethane, a widely used organic solvent, and zirconium, a transition metal known for its high corrosion resistance and strength
準備方法
Synthetic Routes and Reaction Conditions: The preparation of dichloromethane;zirconium(2+) typically involves the reaction of zirconium chloride with dichloromethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of zirconium. The process involves the following steps:
- Dissolution of zirconium chloride in dichloromethane.
- Stirring the mixture at a specific temperature to ensure complete reaction.
- Isolation and purification of the resulting compound.
Industrial Production Methods: Industrial production of dichloromethane;zirconium(2+) follows similar synthetic routes but on a larger scale. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for industrial applications.
化学反応の分析
Types of Reactions: Dichloromethane;zirconium(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium dioxide and other oxidation products.
Reduction: Reduction reactions can convert zirconium(2+) to zirconium metal.
Substitution: Ligand substitution reactions can occur, where dichloromethane is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled temperature and pressure.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Various ligands in the presence of catalysts or under specific reaction conditions.
Major Products:
Oxidation: Zirconium dioxide and other zirconium oxides.
Reduction: Zirconium metal.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
Dichloromethane;zirconium(2+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and as a precursor for zirconium-based ceramics.
作用機序
The mechanism of action of dichloromethane;zirconium(2+) involves its ability to coordinate with various ligands and substrates. The zirconium center acts as a Lewis acid, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Zirconium tetrachloride: Used in similar applications but with different reactivity and properties.
Zirconium dioxide: Known for its high thermal stability and use in ceramics.
Zirconium acetylacetonate: Another coordination compound with distinct properties and applications.
Uniqueness: Dichloromethane;zirconium(2+) is unique due to its combination of dichloromethane’s solvent properties and zirconium’s reactivity
特性
CAS番号 |
158272-88-9 |
|---|---|
分子式 |
CHCl2Zr+ |
分子量 |
175.15 g/mol |
IUPAC名 |
dichloromethane;zirconium(2+) |
InChI |
InChI=1S/CHCl2.Zr/c2-1-3;/h1H;/q-1;+2 |
InChIキー |
IYQZYVBXXHJZHD-UHFFFAOYSA-N |
正規SMILES |
[CH-](Cl)Cl.[Zr+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)
![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)


![1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene](/img/structure/B14263510.png)

![N-Cyano-N''-[(4-methylphenyl)methyl]guanidine](/img/structure/B14263521.png)

![Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]-](/img/structure/B14263534.png)

![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)

![(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14263563.png)

